(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine

Catalog No.
S13349217
CAS No.
M.F
C26H27FN10
M. Wt
498.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyr...

Product Name

(R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine

IUPAC Name

(1R)-1-(4-fluorophenyl)-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine

Molecular Formula

C26H27FN10

Molecular Weight

498.6 g/mol

InChI

InChI=1S/C26H27FN10/c1-26(28,20-3-5-22(27)6-4-20)21-13-29-25(30-14-21)36-9-7-35(8-10-36)24-23-11-18(16-37(23)33-17-31-24)19-12-32-34(2)15-19/h3-6,11-17H,7-10,28H2,1-2H3/t26-/m1/s1

InChI Key

DWYRIWUZIJHQKQ-AREMUKBSSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N

Isomeric SMILES

C[C@@](C1=CC=C(C=C1)F)(C2=CN=C(N=C2)N3CCN(CC3)C4=NC=NN5C4=CC(=C5)C6=CN(N=C6)C)N

The compound (R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine is a complex organic molecule characterized by multiple heterocyclic rings and functional groups. It features a chiral center at the ethanamine moiety, which contributes to its potential biological activity. The presence of fluorine, a pyrazole, pyrrolo[2,1-f][1,2,4]triazin, and piperazine structures suggests that this compound may exhibit significant pharmacological properties.

Typical of amines and heterocycles. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitutions with electrophiles.
  • Cyclization Reactions: The presence of multiple heterocycles allows for potential intramolecular cyclization.
  • Functional Group Transformations: The fluorine atom may influence reactivity, allowing for electrophilic aromatic substitutions or dehalogenation under specific conditions.

Preliminary studies suggest that compounds with similar structural features exhibit various biological activities, including:

  • Antitumor Effects: Many heterocyclic compounds are known to inhibit cancer cell proliferation.
  • Antimicrobial Activity: Compounds containing pyrazole and pyrimidine rings often show antimicrobial properties.
  • CNS Activity: Piperazine derivatives are frequently explored for their effects on the central nervous system.

While specific biological data for this compound may be limited, its structural analogs indicate a potential for significant bioactivity.

The synthesis of this compound likely involves advanced methodologies such as:

  • Multicomponent Reactions (MCRs): These reactions allow for the efficient assembly of complex molecules from multiple reactants in a single step, enhancing yield and reducing waste .
  • Catalytic Methods: Transition metal catalysts may facilitate the formation of the heterocycles present in the compound .
  • Computer-Assisted Synthesis: Recent advancements in computational chemistry can aid in predicting optimal synthetic pathways and reaction conditions .

Given its structural complexity and potential biological activity, this compound could have applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting cancer or infectious diseases.
  • Material Science: Its unique structure might be applicable in developing new materials with specific electronic or optical properties.

Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or receptors.
  • Mechanism of Action Studies: Investigating how the compound exerts its effects at the molecular level.
  • Structure-Activity Relationship (SAR) Analysis: Understanding how variations in structure affect biological activity can guide further development.

Several compounds share structural motifs with (R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amine. These include:

Compound NameStructural FeaturesBiological Activity
Compound APyrimidine + PiperazineAntimicrobial
Compound BPyrazole + TriazineAnticancer
Compound CFluorinated AromaticCNS effects

Uniqueness

The uniqueness of (R)-1-(4-Fluorophenyl)-1-(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)ethan-1-amines lies in its combination of multiple heterocycles and a chiral center, which may enhance its specificity and potency against biological targets compared to simpler analogs.

XLogP3

1.9

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

498.24041907 g/mol

Monoisotopic Mass

498.24041907 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

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